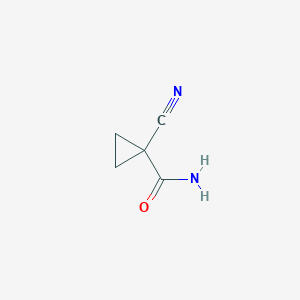

1-Cyanocyclopropanecarboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

1-cyanocyclopropane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O/c6-3-5(1-2-5)4(7)8/h1-2H2,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPTIMANCJIMDLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C#N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 1 Cyanocyclopropanecarboxamide

Direct Synthesis Approaches

Direct synthesis approaches offer an efficient means to construct the strained three-membered ring of 1-cyanocyclopropanecarboxamides. These methods often involve the formation of two new carbon-carbon bonds in a single conceptual step, providing rapid access to the desired molecular framework.

The development of metal-free catalytic systems for cyclopropanation is a testament to the advancements in sustainable and green chemistry. These reactions avoid the use of potentially toxic and expensive heavy metals, offering a more environmentally benign alternative.

A notable metal-free approach for the synthesis of 1-cyanocyclopropanecarboxamides involves the cyclopropanation of electron-deficient olefins, specifically 3-substituted-2-cyanoacrylamides, with N-tosylhydrazones. nih.gov This method provides a straightforward route to highly valuable 1-cyanocyclopropanecarboxamides. nih.gov The reaction proceeds under metal-free conditions, highlighting its utility in modern organic synthesis. nih.gov

The general reaction scheme involves the reaction of an electron-deficient alkene with an N-tosylhydrazone in the presence of a base. The N-tosylhydrazone serves as a carbene precursor, which then undergoes a [2+1] cycloaddition with the alkene to form the cyclopropane (B1198618) ring. The electron-withdrawing groups on the alkene, such as the cyano and amide functionalities, activate the double bond towards this cycloaddition.

Table 1: Representative Examples of Metal-Free Cyclopropanation for the Synthesis of 1-Cyanocyclopropanecarboxamides

| Entry | Aryl Aldehyde | N-Tosylhydrazone | Diastereomeric Ratio (dr) | Yield (%) |

| 1 | 4-Chlorobenzaldehyde | Benzaldehyde N-tosylhydrazone | 19:1 | 90 |

| 2 | 4-Methylbenzaldehyde | Benzaldehyde N-tosylhydrazone | 15:1 | 85 |

| 3 | 2-Naphthaldehyde | Benzaldehyde N-tosylhydrazone | 10:1 | 82 |

| 4 | 4-Methoxybenzaldehyde | Benzaldehyde N-tosylhydrazone | 12:1 | 78 |

Data synthesized from research findings. nih.gov

A significant advantage of the metal-free cyclopropanation of 3-substituted-2-cyanoacrylamides with N-tosylhydrazones is its ability to generate 1-cyanocyclopropanecarboxamides with a quaternary stereogenic center in a highly stereoselective manner. nih.gov The reaction exhibits high diastereoselectivities, with diastereomeric ratios reaching up to 19:1. nih.gov This level of stereocontrol is crucial for the synthesis of enantiopure compounds, which are often required for pharmaceutical applications. The stereoselectivity is influenced by the steric and electronic properties of the substituents on both the acrylamide (B121943) and the N-tosylhydrazone.

The creation of quaternary carbon centers is a challenging task in organic synthesis, and methods that achieve this with high stereoselectivity are of great interest. The described metal-free cyclopropanation provides an effective solution for the construction of such sterically congested centers within the 1-cyanocyclopropanecarboxamide framework. nih.gov

For a synthetic method to be practically useful, it should be scalable and efficient. The metal-free cyclopropanation for the synthesis of 1-cyanocyclopropanecarboxamides has been successfully performed as a one-pot procedure starting from aryl aldehydes. nih.gov This approach avoids the need for isolation and purification of intermediates, which simplifies the experimental setup and saves time and resources.

Furthermore, the reaction has been demonstrated on a gram-scale, indicating its potential for larger-scale synthesis. nih.gov The ability to produce significant quantities of the desired product is a key consideration for industrial applications. The robustness of this one-pot, gram-scale procedure underscores its practical utility in synthetic chemistry. nih.gov

Cyclization reactions represent another important strategy for the synthesis of cyclic compounds. These reactions involve the formation of a ring from a linear precursor through the creation of one or more new bonds.

While various cyclization strategies exist for the synthesis of carbocyclic rings, specific literature detailing the base-mediated cyclization of functionalized furan (B31954) derivatives to directly afford 1-cyanocyclopropanecarboxamide was not prominently found in the surveyed research. The synthesis of furan derivatives is a well-established field, with methods such as the silver(I)-catalyzed oxidative cyclization of 1,4-diynamide-3-ols to form 2-substituted furan-4-carboxamides being reported. However, the subsequent conversion of these furan systems into 1-cyanocyclopropanecarboxamides via a base-mediated cyclization is not a commonly documented transformation.

Cyclization Reactions

Titanium(IV) Chloride and Potassium Carbonate Mediated Processes

A review of publicly available scientific literature and chemical databases did not yield specific methodologies for the synthesis of 1-cyanocyclopropanecarboxamide utilizing a combination of titanium(IV) chloride and potassium carbonate. While titanium(IV) chloride is a known reagent for mediating amide bond formation from carboxylic acids and amines, its use in conjunction with potassium carbonate for the synthesis of this specific compound is not documented in available research. researchgate.net General protocols involving TiCl4 often employ a base like pyridine (B92270) and proceed at elevated temperatures. researchgate.net

Amide Bond Formation via Carboxylic Acid and Amine Coupling

A fundamental and widely employed method for the synthesis of amides is the coupling of a carboxylic acid with an amine. This approach, when applied to 1-cyanocyclopropanecarboxamide, would involve the reaction of 1-cyanocyclopropanecarboxylic acid with ammonia (B1221849) or a protected amine equivalent. The precursor, 1-cyanocyclopropanecarboxylic acid, can be synthesized from the reaction of ethyl cyanoacetate (B8463686) with 1,2-dibromoethane. orgsyn.org

The direct condensation of a carboxylic acid and an amine is often challenging due to the formation of a stable ammonium (B1175870) carboxylate salt. nih.gov To overcome this, activating agents are typically used. Common coupling reagents that facilitate this transformation include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of additives such as 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov The reaction proceeds by the activation of the carboxylic acid, making it susceptible to nucleophilic attack by the amine.

An alternative one-pot procedure involves the use of thionyl chloride (SOCl₂) to activate the carboxylic acid, which then reacts with the amine to form the amide. This method has been shown to be effective for a range of carboxylic acids and amines, including N-protected α-amino acids, and proceeds with retention of stereochemical integrity for chiral substrates. nih.gov

Precursor-Based Synthetic Pathways

Transformation from N-Acyl-2-oxo-3-pyrrolidinecarbonitriles

There is no specific information available in the surveyed scientific literature describing the synthesis of 1-cyanocyclopropanecarboxamide through the transformation of N-acyl-2-oxo-3-pyrrolidinecarbonitriles. While syntheses of various pyrrolidine (B122466) derivatives are documented, a direct synthetic route from this particular precursor to 1-cyanocyclopropanecarboxamide has not been reported. researchgate.netresearchgate.net

Ring-Opening and Subsequent Cyclization Sequences

Synthetic strategies involving the ring-opening of cyclopropane derivatives are a staple in organic chemistry, often utilizing the inherent ring strain to drive reactions. orgsyn.orgacs.org These reactions can proceed through various mechanisms, including radical, acid-catalyzed, or base-mediated pathways, to yield a diverse array of functionalized molecules. orgsyn.orgacs.org However, a specific sequence involving the ring-opening of a cyclopropane precursor followed by a subsequent cyclization to form 1-cyanocyclopropanecarboxamide is not described in the current body of scientific literature.

Stereochemical Control in 1-Cyanocyclopropanecarboxamide Synthesis

Diastereoselective Synthesis

A significant advancement in the synthesis of 1-cyanocyclopropanecarboxamides is the development of a highly diastereoselective, metal-free cyclopropanation reaction. acs.org This method involves the reaction of 3-substituted-2-cyanoacrylamides with N-tosylhydrazones in the presence of a base. acs.org This approach provides a direct route to valuable 1-cyanocyclopropanecarboxamides that possess a quaternary stereogenic center. acs.org

The reaction is typically carried out using potassium carbonate (K₂CO₃) as the base in a solvent such as 1,4-dioxane. acs.org This metal-free protocol is noted for its simplicity and high efficiency, achieving good yields and high diastereoselectivities. acs.org The process has been shown to be scalable and can be performed in a one-pot fashion starting from aryl aldehydes. acs.org The high degree of diastereoselectivity is a key feature of this synthetic strategy.

Below is a table summarizing representative findings for this diastereoselective synthesis.

| Entry | Aryl Aldehyde Precursor | N-Tosylhydrazone | Yield (%) | Diastereomeric Ratio (dr) |

| 1 | Benzaldehyde | N-Tosyl-p-toluenesulfonamide | 85 | 15:1 |

| 2 | 4-Chlorobenzaldehyde | N-Tosyl-p-toluenesulfonamide | 90 | 19:1 |

| 3 | 4-Methoxybenzaldehyde | N-Tosyl-p-toluenesulfonamide | 82 | 12:1 |

| 4 | 2-Naphthaldehyde | N-Tosyl-p-toluenesulfonamide | 88 | 17:1 |

This table is a representation of typical results reported in the literature for this type of reaction and may not reflect the exact data from a single source.

Chiral Induction Strategies

The primary approaches to inducing chirality in the synthesis of 1-cyanocyclopropanecarboxamide and its derivatives involve the use of chiral auxiliaries and catalytic asymmetric transformations. These methods aim to control the formation of the stereogenic center during the cyclopropanation step or through subsequent resolution.

One notable strategy involves a metal-free diastereoselective cyclopropanation of 3-substituted-2-cyanoacrylamides with N-tosylhydrazones. This method has been shown to produce 1-cyanocyclopropanecarboxamides with high diastereoselectivity. While this approach effectively controls the relative stereochemistry, achieving enantioselectivity would necessitate the use of a chiral auxiliary or a chiral catalyst in conjunction with this methodology.

Another promising avenue for chiral induction is the use of chiral phase-transfer catalysis. Although not yet specifically reported for 1-cyanocyclopropanecarboxamide, this technique has proven highly effective in a wide range of asymmetric syntheses, including the formation of other cyclopropane-containing molecules and α-amino acids. The principle involves the use of a chiral quaternary ammonium salt to create a chiral ion pair environment, which directs the stereochemical outcome of the reaction.

Furthermore, asymmetric Michael addition reactions catalyzed by chiral organocatalysts represent a potential route to enantiomerically enriched precursors of 1-cyanocyclopropanecarboxamide. This strategy would involve the conjugate addition of a nucleophile to a suitable Michael acceptor, followed by a cyclization step to form the cyclopropane ring. The stereochemistry would be established in the initial Michael addition under the influence of the chiral catalyst.

The use of removable chiral auxiliaries attached to the starting materials is a classical and effective method for inducing chirality. In this approach, a chiral molecule is temporarily incorporated into the substrate to direct the stereochemical course of the cyclopropanation reaction. After the desired stereocenter is set, the auxiliary is cleaved to afford the enantiomerically enriched product.

Finally, in cases where a racemic or diastereomeric mixture of 1-cyanocyclopropanecarboxamide is obtained, chiral resolution can be employed to separate the enantiomers. High-performance liquid chromatography (HPLC) using a chiral stationary phase is a common technique for this purpose. For instance, amylose-based chiral columns have demonstrated success in separating the enantiomers of structurally related carboxamide compounds.

Below is a table summarizing a diastereoselective approach to the synthesis of 1-cyanocyclopropanecarboxamides, which could be adapted for chiral induction by incorporating a chiral element.

| Entry | Aryl Aldehyde | Diastereomeric Ratio (dr) | Yield (%) |

| 1 | 4-Nitrobenzaldehyde | 19:1 | 90 |

| 2 | 4-Chlorobenzaldehyde | 15:1 | 85 |

| 3 | 4-Methylbenzaldehyde | 12:1 | 82 |

| 4 | 2-Naphthaldehyde | 18:1 | 88 |

This table presents data from a diastereoselective synthesis and serves as a basis for potential enantioselective strategies.

Chemical Reactivity and Transformation Pathways of 1 Cyanocyclopropanecarboxamide

Reactivity of the Cyclopropane (B1198618) Ring

The cyclopropane ring is the site of significant chemical potential due to its inherent instability compared to larger cycloalkanes or acyclic systems.

Ring Strain and its Influence on Chemical Transformations

The reactivity of the cyclopropane ring is fundamentally governed by its significant ring strain, which is a combination of angle strain and torsional strain. wikipedia.orgmasterorganicchemistry.com In an ideal tetrahedral carbon, the bond angles are approximately 109.5°; however, the internal C-C-C bond angles in the planar cyclopropane ring are constrained to 60°. wikipedia.orgmasterorganicchemistry.com This severe deviation from the ideal angle results in substantial angle strain. masterorganicchemistry.com Additionally, the C-H bonds on adjacent carbon atoms are held in an eclipsed conformation, which introduces torsional strain that cannot be relieved by bond rotation due to the ring's rigidity. wikipedia.orgmasterorganicchemistry.com

This accumulated strain, calculated to be around 27.6 kcal/mol for the parent cyclopropane, weakens the C-C bonds and elevates the molecule's ground-state energy, making it more reactive than other alkanes. wikipedia.orgmasterorganicchemistry.com In 1-Cyanocyclopropanecarboxamide, the presence of two electron-withdrawing groups—the nitrile (-CN) and the amide (-CONH₂) moiety—further activates the ring. These groups polarize the adjacent C-C bonds of the cyclopropane ring, creating what is known as a donor-acceptor (D-A) cyclopropane. acs.org This polarization renders the ring susceptible to nucleophilic attack, which can trigger ring-opening reactions that relieve the inherent strain. acs.orgyoutube.com The release of this ring strain serves as a powerful thermodynamic driving force for many of its chemical transformations. libretexts.org

Ring-Opening Reactions and Mechanisms

The activation of the cyclopropane ring by the cyano and amide groups facilitates a variety of ring-opening reactions, typically initiated by nucleophiles or Lewis acids. For donor-acceptor cyclopropanes, ring-opening is often triggered by a Lewis acid catalyst that coordinates to an electron-withdrawing group, enhancing the electrophilicity of the ring and facilitating nucleophilic attack. acs.org

The mechanism can proceed through several pathways:

Zwitterionic Intermediates: Activation by a Lewis acid can lead to the cleavage of the polarized C-C bond, forming a 1,3-zwitterionic intermediate. researchgate.net This intermediate can then be trapped by various nucleophiles or participate in subsequent cyclization reactions.

Radical Intermediates: Under different conditions, such as those involving an oxidative radical pathway, a cyclopropyl-substituted carbon radical can be formed. beilstein-journals.org This radical readily undergoes ring-opening to generate a more stable alkyl radical, which can then engage in further transformations. beilstein-journals.org

Nucleophilic Addition: The presence of an electron-withdrawing group allows for direct nucleophilic attack on the cyclopropane ring. youtube.com This process is effectively a homologous variant of a Michael-type addition, where the nucleophile attacks a carbon atom of the ring, leading to the cleavage of a C-C bond and the formation of a carbanionic intermediate that is subsequently protonated. youtube.com A range of heteroatom nucleophiles, including amines, alcohols, and thiols, have been successfully used in ring-opening reactions of donor-acceptor cyclopropanes. acs.org

Table 1: Representative Ring-Opening Reactions of Activated Cyclopropanes

| Reactant Type | Reagent/Catalyst | Intermediate Type | Product Class | Source(s) |

|---|---|---|---|---|

| Donor-Acceptor Cyclopropane | Lewis Acid (e.g., Yb(OTf)₃) | 1,3-Zwitterion | Annulated heterocycles | researchgate.net |

| Donor-Acceptor Cyclopropane | Secondary Amines | Anionic | γ-Aminobutyric acid (GABA) derivatives | acs.org |

| Methylenecyclopropanes | Radical Initiator | Carbon Radical | Cyclized alkyl derivatives | beilstein-journals.org |

Reactivity of the Amide Functional Group

The amide and nitrile groups also exhibit their own characteristic reactivities, which can be modulated independently or in concert with the cyclopropane ring.

Hydrolysis Reactions and Conditions

Both the amide and nitrile functionalities can be hydrolyzed under acidic or basic conditions, ultimately leading to carboxylic acids. chemistrysteps.com

Amide Hydrolysis: The hydrolysis of the primary amide group in 1-cyanocyclopropanecarboxamide involves the nucleophilic attack of water (under acidic conditions) or a hydroxide (B78521) ion (under basic conditions) on the electrophilic carbonyl carbon. youtube.com This forms a tetrahedral intermediate. ncert.nic.in Subsequent proton transfers and elimination of ammonia (B1221849) (or the ammonium (B1175870) ion under acidic conditions) yield a carboxylic acid (or a carboxylate salt under basic conditions). pressbooks.pubyoutube.com

Nitrile Hydrolysis: The nitrile group can also be hydrolyzed. libretexts.org This reaction proceeds in two stages: the nitrile is first converted to an amide, which can then be further hydrolyzed to a carboxylic acid. chemistrysteps.compressbooks.pub Therefore, the hydrolysis of 1-cyanocyclopropanecarboxamide could potentially lead to cyclopropane-1-carboxamide-1-carboxylic acid or, upon complete hydrolysis of both groups, cyclopropane-1,1-dicarboxylic acid. Achieving selective hydrolysis to stop the reaction at the intermediate amide stage requires mild reaction conditions. ncert.nic.incommonorganicchemistry.com For instance, using an alkaline solution of hydrogen peroxide is a mild method for converting nitriles to amides with less risk of over-hydrolysis. commonorganicchemistry.com

Table 2: General Conditions for Hydrolysis of Nitrile and Amide Groups

| Functional Group | Condition | Reagents | Product | Source(s) |

|---|---|---|---|---|

| Nitrile | Acidic | H₃O⁺, heat | Carboxylic Acid + NH₄⁺ | chemistrysteps.com |

| Nitrile | Basic (mild) | aq. NaOH, mild heat | Amide | commonorganicchemistry.comyoutube.com |

| Nitrile | Basic (vigorous) | aq. NaOH, prolonged heat | Carboxylate Salt + NH₃ | pressbooks.pubyoutube.com |

| Amide | Acidic | H₃O⁺, heat | Carboxylic Acid + NH₄⁺ | youtube.com |

Amidine Formation from Nitrile/Amide Precursors

Amidines are compounds with the R-C(=NR')NR₂'' structure and are commonly synthesized from nitriles. A classic method is the Pinner reaction, where a nitrile is treated with an alcohol in the presence of an acid catalyst (like HCl) to form an imidate salt. organic-chemistry.org This intermediate subsequently reacts with a primary or secondary amine to furnish the corresponding amidine. organic-chemistry.orgresearchgate.net

For 1-cyanocyclopropanecarboxamide, the nitrile group could serve as the precursor for amidine synthesis. Reaction with an amine in the presence of a suitable catalyst or activating agent would be a plausible route. Modern methods have expanded the synthesis of amidines through various catalytic, multicomponent reactions. organic-chemistry.org For example, copper-catalyzed multicomponent reactions of alkynes, sulfonyl azides, and amines have been developed for efficient amidine synthesis. organic-chemistry.org

Additionally, intramolecular reactions between nitrile and amide groups on the same molecule are known, though they typically lead to heterocyclic systems. For instance, acid-catalyzed hydrolysis of an N-cyano group followed by intramolecular cyclocondensation with a nearby amide has been used to synthesize thiadiazine derivatives. nih.gov While not a direct formation of a simple amidine, this demonstrates the potential for the two functional groups in 1-cyanocyclopropanecarboxamide to react with each other under certain conditions to form cyclic products.

Reactivity of the Nitrile Functional Group

The carbon-nitrogen triple bond in the nitrile group is highly polarized, rendering the carbon atom electrophilic and susceptible to attack by a wide range of nucleophiles. openstax.org This electrophilicity is the basis for many of the characteristic reactions of 1-cyanocyclopropanecarboxamide.

Nucleophilic addition to the nitrile function is a primary pathway for the transformation of 1-cyanocyclopropanecarboxamide. wikipedia.org These reactions proceed by the attack of a nucleophile on the electrophilic carbon of the C≡N group, leading to the formation of an intermediate imine anion, which is then typically protonated or further reacts. openstax.org

One of the most fundamental reactions of this class is hydrolysis. Under acidic or basic conditions, the nitrile group can be hydrolyzed. The reaction initially yields the corresponding amide, which upon further hydrolysis is converted to a carboxylic acid. wikipedia.orgchemistrysteps.com In the case of 1-cyanocyclopropanecarboxamide, this would lead to the formation of cyclopropane-1,1-dicarboxamide and subsequently cyclopropane-1,1-dicarboxylic acid.

Addition of organometallic reagents, such as Grignard reagents (R-MgX) or organolithium compounds, to the nitrile group provides a powerful method for carbon-carbon bond formation. The reaction with a Grignard reagent, for instance, results in an intermediate imine salt which, upon aqueous workup (hydrolysis), yields a ketone. openstax.orgchemistrysteps.com This transforms the cyano group into a keto functionality.

| Nucleophile | Reagent/Conditions | Product Type |

| Water (Hydroxide) | NaOH (aq), Heat | Carboxylate Salt |

| Water (Hydronium) | H₃O⁺, Heat | Carboxylic Acid |

| Grignard Reagent | 1. R-MgX, 2. H₂O | Ketone |

| Alcohol | R-OH, HCl | Pinner Salt (Imidate) |

This table illustrates common nucleophilic addition reactions at the nitrile group.

The nitrile group of 1-cyanocyclopropanecarboxamide can be readily reduced to a primary amine. This transformation is a valuable synthetic tool for introducing an aminomethyl group while retaining the cyclopropane core. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is commonly used for this purpose. ebsco.comlibretexts.org The reaction involves the nucleophilic addition of hydride ions (H⁻) to the nitrile carbon. openstax.org An initial hydride addition forms an imine anion, which then accepts a second hydride to give a dianion intermediate. openstax.org Subsequent quenching with water protonates the dianion to furnish the primary amine, 1-(aminomethyl)cyclopropanecarboxamide. openstax.orglibretexts.org

Alternatively, catalytic hydrogenation over metal catalysts can also achieve this reduction. wikipedia.org The specific conditions, including the choice of catalyst and reaction parameters, can influence the reaction's outcome. wikipedia.org A milder reducing agent, such as diisobutylaluminium hydride (DIBAL-H), can be employed to achieve partial reduction to an aldehyde after hydrolysis of the intermediate imine. chemistrysteps.com

| Reducing Agent | Intermediate | Final Product |

| Lithium Aluminum Hydride (LiAlH₄) | Imine anion, Dianion | Primary Amine |

| Catalytic Hydrogenation (e.g., H₂/Ni) | Imine | Primary Amine |

| Diisobutylaluminium Hydride (DIBAL-H) | Imine | Aldehyde (after hydrolysis) |

This table summarizes key reduction strategies for the nitrile functional group.

Intermolecular Reactions

Beyond simple additions to the nitrile group, 1-cyanocyclopropanecarboxamide can participate in more complex intermolecular reactions. These reactions can involve multiple components or catalytic cycles to construct more elaborate molecular architectures. For example, synthetic routes have been developed for the stereoselective synthesis of 1-cyanocyclopropanecarboxamides from 3-substituted-2-cyanoacrylamides and N-tosylhydrazones under metal-free conditions. researchgate.net This process involves the intermolecular reaction of a diazo compound, generated in situ from the N-tosylhydrazone, with the cyanoacrylamide to form the cyclopropane ring. researchgate.net

In another vein, nitrile-stabilized carbanions, which could potentially be generated from related precursors, are known to add irreversibly to α,β-unsaturated ketones, esters, and other nitriles in aprotic solvents. organicreactions.org This type of reaction, a Michael addition, highlights the potential for the cyano-substituted carbon to act as a nucleophile under basic conditions, enabling it to react with various electrophilic partners in an intermolecular fashion.

Intramolecular Rearrangements and Their Mechanisms

The structure of 1-cyanocyclopropanecarboxamide, containing a strained ring and reactive functional groups, suggests the potential for intramolecular rearrangements under specific thermal or catalytic conditions. While specific rearrangements for this exact molecule are not widely documented, related transformations provide mechanistic insights.

The Thorpe-Ziegler reaction is an intramolecular version of the Thorpe reaction, where a dinitrile undergoes a base-catalyzed intramolecular cyclization to form a cyclic β-keto nitrile after hydrolysis. wikipedia.org While 1-cyanocyclopropanecarboxamide itself is not a dinitrile, this reaction illustrates a classic intramolecular pathway available to nitrile-containing molecules.

Another potential, though likely requiring significant molecular modification, is a rearrangement analogous to the Beckmann rearrangement. The classic Beckmann rearrangement transforms a ketone into an amide via an oxime intermediate. youtube.com A hypothetical precursor, such as a ketone derived from the Grignard addition to the nitrile of 1-cyanocyclopropanecarboxamide, could be converted to an oxime and then subjected to acidic conditions to potentially induce a rearrangement, expanding the cyclopropane ring or migrating an adjacent group. youtube.com

Furthermore, the presence of a cyclopropane ring brings to mind rearrangements like the divinylcyclopropane-cycloheptadiene rearrangement, where a 1,2-divinylcyclopropane undergoes a thermal rearrangement to a cycloheptadiene. organicreactions.org While 1-cyanocyclopropanecarboxamide lacks the divinyl substitution, this highlights the inherent reactivity of the three-membered ring and its propensity to undergo ring-opening or expansion under energetic conditions.

Derivatization and Analog Development of 1 Cyanocyclopropanecarboxamide

N-Substitution of the Amide Moiety

The amide functionality in 1-cyanocyclopropanecarboxamide serves as a key site for structural modification, allowing for the introduction of various substituents to modulate properties such as lipophilicity, hydrogen bonding capacity, and steric bulk.

Synthesis of N,N-Disubstituted 1-Cyanocyclopropanecarboxamides

The synthesis of N,N-disubstituted derivatives of 1-cyanocyclopropanecarboxamide can be achieved through the alkylation of the primary amide. This transformation typically requires the deprotonation of the amide N-H bond using a strong base to form an amidate anion, which then acts as a nucleophile to displace a leaving group on an alkylating agent.

Commonly employed strong bases for this purpose include sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF) or N,N-dimethylformamide (DMF). The choice of base is critical as the amide proton is significantly less acidic than that of an alcohol or water, necessitating a potent deprotonating agent. Once the amidate is formed, the introduction of two alkyl groups can proceed via sequential additions of an alkyl halide (e.g., methyl iodide, ethyl bromide).

It is important to note that the reactivity of the amide nitrogen is attenuated due to the electron-withdrawing nature of the adjacent carbonyl group. Careful control of reaction conditions, such as temperature and stoichiometry of the base and alkylating agent, is necessary to achieve the desired N,N-disubstitution and avoid potential side reactions.

Table 1: General Conditions for N-Alkylation of Primary Amides

| Base | Solvent | Alkylating Agent | General Observations |

| Sodium Hydride (NaH) | THF, DMF | Alkyl Halides (e.g., RI, RBr) | Standard conditions for deprotonating amides to form the nucleophilic amidate. |

| n-Butyllithium (n-BuLi) | THF, Diethyl ether | Alkyl Halides | A very strong base, effective for deprotonation, but may have lower functional group tolerance. |

| Cesium Carbonate (Cs₂CO₃) | DMF, CH₃CN | Alkyl Halides with I₂ catalyst | Milder conditions that can be effective, with solvent choice significantly impacting yield. |

Cyclopropane (B1198618) Ring Modifications

Alterations to the cyclopropane ring itself offer another avenue for creating structural diversity in 1-cyanocyclopropanecarboxamide analogs. These modifications can range from the introduction of substituents on the ring to the creation of more complex spirocyclic systems.

Introduction of Substituents on the Ring

The direct introduction of substituents onto the cyclopropane ring of a pre-formed 1-cyanocyclopropanecarboxamide is a challenging transformation due to the inherent stability of the C-H bonds on the ring. However, synthetic strategies can be envisioned that construct the substituted cyclopropane ring from acyclic precursors. For instance, the reaction of an appropriately substituted alkene with a carbene or carbenoid reagent is a fundamental method for forming cyclopropane rings.

While specific examples for the synthesis of substituted 1-cyanocyclopropanecarboxamides were not found, general methods for cyclopropane synthesis suggest that derivatives could be prepared. For example, the use of a substituted diazomethane (B1218177) derivative in a cyclopropanation reaction with an acrylonitrile (B1666552) bearing an amide group could potentially yield the desired substituted product.

Formation of Spirocyclopropyl Systems

A more complex modification involves the incorporation of the cyclopropane ring into a spirocyclic system. This can be achieved through reactions that utilize the existing functionality of 1-cyanocyclopropanecarboxamide or a derivative thereof to build a new ring that shares a single carbon atom with the cyclopropane.

One reported approach involves the synthesis of spiro[cyclopropane-1,3'-indolin]-2'-ones. While the specific starting material was not 1-cyanocyclopropanecarboxamide, the methodology highlights a potential pathway. Such syntheses often involve the reaction of a methyleneindolinone with a cyclopropanating agent. A transition metal-free diastereoselective cyclopropanation of 3-methyleneindolin-2-ones using tosylhydrazone salts has been reported to produce these spiro compounds in high yields. nih.gov This suggests that a properly functionalized 1-cyanocyclopropanecarboxamide derivative could potentially undergo a similar transformation.

Another relevant synthetic strategy describes the one-pot reaction of 1-acylcyclopropanecarboxamides with electron-deficient alkenes to construct fused spiro piperidone-cyclopropane derivatives. researchgate.net This domino process, involving a [4+2] annulation followed by further cyclization, demonstrates the utility of cyclopropyl (B3062369) amides in the formation of complex spirocyclic systems. researchgate.net

Table 2: Examples of Spirocyclopropane Synthesis Methodologies

| Spiro System | General Synthetic Approach | Key Reagents | Reference |

| Spiro[cyclopropane-1,3'-indolin]-2'-ones | Diastereoselective cyclopropanation | 3-Methyleneindolin-2-ones, Tosylhydrazone salts | nih.gov |

| Fused Spiro Piperidone-Cyclopropanes | Domino [4+2] annulation/cyclization | 1-Acylcyclopropanecarboxamides, Electron-deficient alkenes | researchgate.net |

This table illustrates general methodologies for synthesizing spirocyclopropanes that may be adaptable for derivatives of 1-cyanocyclopropanecarboxamide.

Functional Group Interconversions and Chemoselectivity

The presence of both a cyano and an amide group in 1-cyanocyclopropanecarboxamide presents opportunities for selective chemical transformations. The ability to modify one functional group while leaving the other intact is a key aspect of developing a diverse library of analogs.

The chemoselective reduction of the nitrile group to an amine in the presence of the amide is a valuable transformation. While strong reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both functionalities, milder and more selective methods are available. For instance, the use of sodium borohydride (B1222165) (NaBH₄) in the presence of cobalt(II) chloride (CoCl₂) has been reported to chemoselectively reduce nitriles to primary amines. This system has shown effectiveness for a range of nitriles, although its application to substrates containing polyesters has been noted to sometimes result in the reduction of the ester group as well. Another approach for the chemoselective reduction of conjugated nitriles involves a B(C₆F₅)₃-catalyzed silylative reduction.

Conversely, the selective hydrolysis of the amide to a carboxylic acid while preserving the nitrile group would provide access to 1-cyanocyclopropanecarboxylic acid. This transformation typically requires careful control of reaction conditions, as harsh acidic or basic hydrolysis would likely affect both functional groups. Mild enzymatic hydrolysis or carefully controlled partial hydrolysis could potentially achieve this selectivity.

Structure-Activity Relationship (SAR) Studies in Derivatives

While specific structure-activity relationship (SAR) studies for a broad range of 1-cyanocyclopropanecarboxamide derivatives are not extensively documented in the public domain, general principles from related classes of compounds can provide valuable insights. The systematic modification of a lead compound and the subsequent evaluation of its biological activity are central to medicinal chemistry.

For instance, studies on cinnamamide (B152044) derivatives have shown that the amide scaffold allows for multiple interactions with biological targets, and substitutions on this moiety can significantly modulate pharmacological activity. Similarly, research on narciclasine (B1677919) derivatives revealed that even minor chemical modifications to the core structure could lead to significant changes in stability and biological activity.

In the context of 1-cyanocyclopropanecarboxamide, SAR studies would likely focus on:

N-Substitution of the Amide: The introduction of different alkyl or aryl groups on the amide nitrogen would alter the compound's lipophilicity, hydrogen bonding potential, and steric profile. This can impact cell permeability and binding affinity to a target protein.

Cyclopropane Ring Substitution: The addition of substituents to the cyclopropane ring would introduce new steric and electronic features, potentially leading to enhanced or altered biological activity.

Functional Group Modification: The conversion of the cyano or amide group to other functionalities, such as amines, carboxylic acids, or bioisosteric replacements like tetrazoles or oxadiazoles, would dramatically change the compound's properties and interactions with biological targets.

Applications in Organic Synthesis and Medicinal Chemistry

Role as a Versatile Building Block in Organic Synthesis

In organic synthesis, building blocks are foundational molecules used for the modular construction of larger, more complex chemical architectures. sigmaaldrich.com 1-Cyanocyclopropanecarboxamide is recognized as a useful research chemical and building block, providing a compact and rigid scaffold that can be elaborated upon. sigmaaldrich.com Its utility stems from the presence of two distinct reactive functional groups—the nitrile (cyano) and the amide—attached to a cyclopropane (B1198618) core. lifechemicals.com

The cyclopropane motif is of significant interest in medicinal chemistry due to its conformational rigidity and ability to influence the physicochemical properties of a molecule. rsc.org The synthesis of complex molecules containing this three-membered ring is a key objective in pharmaceutical and agrochemical research. rsc.org 1-Cyanocyclopropanecarboxamide serves as an accessible starting material for incorporating the cyclopropane unit into larger, more intricate molecular frameworks. The functional groups on the ring act as handles for further chemical transformations, allowing chemists to build out from the cyclopropane core to create diverse and structurally complex products.

Modern organic synthesis, particularly in the context of drug discovery, often involves multi-step reaction sequences to arrive at a final target molecule. enamine.net 1-Cyanocyclopropanecarboxamide functions as an advanced intermediate in these synthetic strategies. lifechemicals.comenamine.net Rather than being the final product, it is a key component that is introduced partway through a synthetic route. Its pre-built cyclopropane ring and reactive groups allow for efficient and convergent syntheses, where different parts of the target molecule are constructed separately before being joined together.

Nitrogen-containing heterocycles are ring structures containing at least one nitrogen atom, and they form the core scaffold of a vast number of pharmaceuticals, natural products, and agrochemicals. nih.govrsc.orgnih.gov Compounds such as quinolines, indoles, pyrazoles, and pyrimidines are of high interest in drug development. nih.govkit.edu The cyano group is a particularly useful functional group in the synthesis of these heterocycles. nih.gov The dual functionality of 1-Cyanocyclopropanecarboxamide, possessing both a cyano and an amide group, makes it a suitable precursor for constructing various nitrogen-containing heterocyclic systems through cyclization reactions. nih.gov

Medicinal Chemistry Applications

The unique structural features of 1-Cyanocyclopropanecarboxamide make it a relevant tool in the search for new medicines. Its application extends from the initial discovery phases to the optimization of lead compounds. lifechemicals.com

Drug discovery is a complex process that involves the design, synthesis, and testing of numerous compounds to identify a potential therapeutic agent. nih.gov Building blocks with novel scaffolds and desirable physicochemical properties are essential for this process. lifechemicals.com 1-Cyanocyclopropanecarboxamide provides a cyclopropane scaffold, which is a desirable motif in drug design, combined with reactive sites for chemical modification. This allows medicinal chemists to systematically alter a lead structure, a process known as lead optimization, to improve properties such as potency, selectivity, and metabolic stability. nih.gov

Sphingosine kinase 1 (SphK1) is a critical enzyme involved in cellular signaling pathways that regulate cell growth, proliferation, and survival. nih.govnih.gov The overexpression of SphK1 has been linked to various diseases, including cancer and inflammatory conditions, making it an important therapeutic target for drug discovery. nih.govnih.gov The development of small-molecule inhibitors that can block the activity of SphK1 is an active area of research. Safingol, a known SphK1 inhibitor, has advanced to clinical studies for cancer treatment. nih.gov As a versatile building block, 1-Cyanocyclopropanecarboxamide can be utilized in the synthesis of novel compounds designed to target the active site of enzymes like SphK1. The rigid cyclopropane structure can serve as a key element to orient other functional groups for optimal interaction with the enzyme, forming the basis for a new generation of potential SphK1 inhibitors.

Interactive Data Table: Applications of 1-Cyanocyclopropanecarboxamide

| Field | Application | Key Features Utilized | Relevance |

|---|---|---|---|

| Organic Synthesis | Construction of Complex Molecules | Cyclopropane Scaffold | Provides a rigid core for building larger structures. rsc.org |

| Organic Synthesis | Advanced Synthetic Intermediate | Dual Functional Groups (Cyano, Amide) | Enables use in multi-step reaction pathways. lifechemicals.comenamine.net |

| Organic Synthesis | Synthesis of Heterocycles | Cyano and Amide Groups | Precursor for creating nitrogen-containing rings for pharmaceuticals. nih.govnih.gov |

| Medicinal Chemistry | Drug Discovery & Optimization | Cyclopropane Ring, Reactive Handles | Allows for systematic modification to improve drug properties. nih.govnih.gov |

| Medicinal Chemistry | Development of Enzyme Inhibitors | Cyclopropane Scaffold | Serves as a core structure for designing inhibitors for targets like SphK1. nih.govnih.gov |

Contribution to Soluble Guanylate Cyclase (sGC) Stimulators

Soluble guanylate cyclase (sGC) is a critical enzyme in the nitric oxide (NO) signaling pathway. nih.gov Its activation leads to the production of cyclic guanosine (B1672433) monophosphate (cGMP), a second messenger that mediates a range of physiological responses including vasodilation and inhibition of platelet aggregation. nih.gov In certain pathological conditions, the NO-sGC-cGMP pathway can become dysfunctional. nih.gov sGC stimulators are a class of drugs that can directly activate sGC, independent of NO, and also sensitize the enzyme to endogenous NO. nih.govnih.gov

While the initial sGC stimulators like YC-1 paved the way, extensive research has led to the development of more potent and specific agents. nih.govnih.gov Notably, aminopyrimidine analogues have been identified as a class of sGC stimulators. nih.gov One such example is the compound 3-(4-Amino-5-cyclopropylpyrimidine-2-yl)-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine, which incorporates a cyclopropyl (B3062369) group attached to a pyrimidine (B1678525) ring. nih.gov Although not 1-cyanocyclopropanecarboxamide itself, the presence of the cyclopropyl moiety in these complex heterocyclic systems highlights the value of this structural motif in the design of sGC stimulators. The unique conformational constraints imposed by the cyclopropane ring can contribute to the specific binding and activation of the sGC enzyme. Further exploration in this area may lead to the discovery of novel sGC stimulators that directly incorporate the 1-cyanocyclopropanecarboxamide scaffold.

Involvement in Bruton's Tyrosine Kinase (BTK) Inhibitor Development

Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor signaling and is a validated therapeutic target for B-cell malignancies and autoimmune diseases. nih.govnih.gov The development of BTK inhibitors has revolutionized the treatment of these conditions. nih.gov

A significant class of BTK inhibitors is based on an aminopyrazole carboxamide scaffold. nih.gov These inhibitors can be designed to be either irreversible or reversible. nih.gov While many irreversible inhibitors utilize an acrylamide (B121943) group to form a covalent bond with a cysteine residue in the BTK active site, research has also focused on reversible covalent inhibitors. nih.govmdpi.com In this context, cyanamide-based inhibitors have shown promise, offering a combination of high potency and selectivity. nih.gov The exploration of different functional groups to modulate the reactivity and binding affinity of these inhibitors is an active area of research. While a direct incorporation of the 1-cyanocyclopropanecarboxamide moiety into a marketed BTK inhibitor is not prominently documented, the underlying principle of using a carboxamide scaffold and exploring cyano-containing functionalities for covalent modulation is highly relevant. The constrained nature of the cyclopropane ring in 1-cyanocyclopropanecarboxamide could offer a unique conformational presentation of the nitrile and amide groups, potentially leading to novel interactions with the BTK active site.

Design of Biologically Active Compounds

The unique structural features of 1-cyanocyclopropanecarboxamide make it an attractive building block, or pharmacophore, in the design of new biologically active compounds. A pharmacophore represents the essential three-dimensional arrangement of functional groups of a molecule that is responsible for its biological activity. The rigid cyclopropane scaffold of 1-cyanocyclopropanecarboxamide precisely orients the cyano and carboxamide groups in space, which can facilitate specific interactions with biological targets.

The concept of using defined structural motifs to guide drug discovery is a cornerstone of medicinal chemistry. The combination of a hydrogen bond donor and acceptor (in the amide) and a polar, potentially reactive nitrile group on a constrained ring system provides a versatile platform for designing molecules that can interact with a variety of enzyme active sites or receptors. While specific examples of marketed drugs containing the 1-cyanocyclopropanecarboxamide core are not widespread, its utility as a synthetic intermediate for creating more complex, biologically active molecules is significant. The principles of pharmacophore modeling and scaffold hopping are often employed to design new molecules based on known active compounds, and the 1-cyanocyclopropanecarboxamide scaffold presents a valuable starting point for such endeavors.

Exploration in Prodrug Strategies and Carbamate (B1207046) Functionality

Prodrugs are inactive or less active molecules that are converted into the active drug form within the body. This strategy is often employed to improve a drug's pharmacokinetic properties, such as absorption, distribution, and metabolism. Carbamates are a versatile functional group that can be used in prodrug design. They can be engineered to be stable until they reach the target site, where they are cleaved by enzymes to release the active drug.

While there is no direct evidence of 1-cyanocyclopropanecarboxamide being used as a prodrug itself, its constituent functional groups, particularly the amide, are relevant to prodrug design. The amide bond can be part of a larger promoiety that is cleaved in vivo. Furthermore, the synthesis of carbamate-based prodrugs often involves the reaction of an alcohol or amine with an isocyanate or a related reactive intermediate. The structural and electronic properties of the 1-cyanocyclopropanecarboxamide moiety could be strategically incorporated into a prodrug design to influence its stability, release kinetics, and targeting. For instance, the electron-withdrawing nature of the cyano group could affect the rate of enzymatic or chemical cleavage of a nearby carbamate linkage.

Catalytic Methodologies Utilized in the Synthesis of Analogs

The synthesis of analogs of 1-cyanocyclopropanecarboxamide is crucial for exploring their structure-activity relationships and developing new therapeutic agents. Both metal-catalyzed and metal-free catalytic methodologies have been employed for this purpose.

Metal-Catalyzed Transformations

Transition metal catalysis is a powerful tool for the construction of cyclopropane rings. researchgate.net Metals such as rhodium, ruthenium, copper, and cobalt have been effectively used to catalyze the cyclopropanation of olefins with diazo compounds. researchgate.net These methods allow for the synthesis of optically active cyclopropane derivatives, which are valuable building blocks for pharmaceuticals. researchgate.net For instance, rhodium(III)-catalyzed hydroamidation has been used to synthesize amides from alkenes. researchgate.net This type of transformation could be adapted for the synthesis of 1-cyanocyclopropanecarboxamide analogs by using appropriately substituted alkene and amide precursors. The choice of metal catalyst and ligands can influence the stereoselectivity of the reaction, which is critical for the biological activity of the final product.

| Catalyst Type | Metal | Application in Synthesis of Analogs |

| Cyclopropanation Catalysts | Rhodium, Ruthenium, Copper, Cobalt | Synthesis of optically active cyclopropane derivatives from olefins and diazo compounds. |

| Hydroamidation Catalysts | Rhodium(III) | Potential for direct amidation of alkene precursors to form the carboxamide moiety. |

Metal-Free Catalysis

In recent years, there has been a growing interest in developing metal-free catalytic methods to avoid the potential toxicity and cost associated with transition metals. A highly stereoselective, metal-free synthesis of 1-cyanocyclopropanecarboxamides has been developed. researchgate.net This method involves the reaction of 3-substituted-2-cyanoacrylamides with N-tosylhydrazones. researchgate.net This strategy provides a straightforward route to valuable 1-cyanocyclopropanecarboxamides with a quaternary stereogenic center in good yields and with high diastereoselectivities. researchgate.net The reaction can be performed as a one-pot procedure and is scalable, making it an attractive method for the synthesis of these compounds. researchgate.net

| Reagents | Key Features |

| 3-substituted-2-cyanoacrylamides and N-tosylhydrazones | Metal-free, highly stereoselective, one-pot synthesis of 1-cyanocyclopropanecarboxamides with a quaternary stereocenter. |

Research on 1-Cyanocyclopropanecarboxamide in Dual Synergistic Catalysis Remains Undocumented

Despite a thorough review of scientific literature and chemical databases, there is currently no available research specifically detailing the application or principles of 1-cyanocyclopropanecarboxamide in the field of dual synergistic catalysis.

Dual synergistic catalysis is a sophisticated strategy in chemical synthesis where two distinct catalysts work in concert to simultaneously activate both the nucleophile and the electrophile in a chemical reaction. This approach can lead to novel reactivity, enhanced efficiency, and high levels of stereocontrol that are often unattainable with a single catalyst system. The principles of this field are built upon the careful selection of compatible catalysts that can operate within the same reaction vessel without mutual inhibition.

While the broader field of dual synergistic catalysis is an active area of research, with numerous studies exploring combinations of organocatalysts, transition metal catalysts, and photocatalysts, the specific role of 1-cyanocyclopropanecarboxamide within this context has not been reported. Searches for its use in related areas of organic synthesis and medicinal chemistry have also not yielded information on its catalytic activities or its participation in cooperative catalytic cycles.

Therefore, a detailed discussion on the dual synergistic catalysis principles of 1-cyanocyclopropanecarboxamide, including research findings and data tables as requested, cannot be provided at this time due to the absence of foundational scientific studies on the subject.

Computational and Theoretical Studies on 1 Cyanocyclopropanecarboxamide

Molecular Structure and Conformation Analysis

The three-dimensional arrangement of atoms in 1-cyanocyclopropanecarboxamide is fundamental to its physical and chemical properties. Conformational analysis aims to identify the most stable arrangement of atoms (i.e., the lowest energy conformation) and to understand the energy landscape associated with rotations around its single bonds.

The primary regions of conformational flexibility in 1-cyanocyclopropanecarboxamide are the rotation of the carboxamide group and the cyano group relative to the cyclopropane (B1198618) ring. Computational methods, such as molecular mechanics and quantum mechanics, are employed to calculate the potential energy as a function of these rotational angles. By systematically rotating these groups and calculating the energy at each step, a potential energy surface can be generated. The minima on this surface correspond to stable conformers.

For 1-cyanocyclopropanecarboxamide, the key dihedral angles to consider would be:

N-C-C-CN: Defining the rotation of the amide group relative to the cyano group.

H₂N-C-C-C(ring): Defining the orientation of the amide plane with respect to the cyclopropane ring.

The analysis would likely reveal the preferred orientations that minimize steric hindrance and optimize electronic interactions, such as intramolecular hydrogen bonding or dipole-dipole interactions. The strained nature of the cyclopropane ring significantly influences the bond angles and lengths of the attached functional groups, a feature that is accurately captured by high-level quantum mechanical calculations.

Table 1: Illustrative Conformational Analysis Data for 1-Cyanocyclopropanecarboxamide This table presents hypothetical data for illustrative purposes.

| Conformer | Dihedral Angle (N-C-C-CN) (°) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| A (Global Minimum) | 180 (anti-periplanar) | 0.00 | 75.3 |

| B (Local Minimum) | 60 (gauche) | 1.25 | 14.2 |

| C (Local Minimum) | -60 (gauche) | 1.25 | 14.2 |

| D (Transition State) | 0 (syn-periplanar) | 4.50 | - |

Electronic Structure Calculations and Reactivity Prediction

Electronic structure calculations, primarily using Density Functional Theory (DFT), provide a detailed picture of how electrons are distributed within the 1-cyanocyclopropanecarboxamide molecule. nih.gov This information is crucial for predicting its reactivity. Key properties derived from these calculations include the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential.

Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO indicates regions of the molecule likely to act as an electron donor (nucleophile), while the LUMO points to regions susceptible to electron acceptance (electrophile). For 1-cyanocyclopropanecarboxamide, the HOMO is likely to be located on the amide group, while the LUMO may be centered on the carbon atom of the cyano group. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. researchgate.net

Electrostatic Potential (ESP) Map: An ESP map visually represents the charge distribution on the molecule's surface. Red regions indicate areas of high electron density (negative potential), which are prone to electrophilic attack, while blue regions show electron-deficient areas (positive potential), susceptible to nucleophilic attack. In 1-cyanocyclopropanecarboxamide, the oxygen of the carbonyl and the nitrogen of the cyano group would be expected to show negative potential, while the hydrogens of the amide group would exhibit positive potential.

Reactivity Descriptors: DFT calculations can also provide quantitative reactivity descriptors, such as chemical hardness, softness, and electrophilicity index, which help in predicting the molecule's behavior in chemical reactions.

Table 2: Hypothetical Electronic Properties of 1-Cyanocyclopropanecarboxamide from DFT Calculations This table presents hypothetical data for illustrative purposes.

| Property | Value | Interpretation |

| HOMO Energy | -7.2 eV | Energy of the highest occupied molecular orbital |

| LUMO Energy | -0.5 eV | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap | 6.7 eV | Indicates high kinetic stability |

| Dipole Moment | 3.8 D | Reflects the molecule's overall polarity |

| Electrophilicity Index | 1.9 | Moderate electrophilic character |

Reaction Mechanism Studies

Computational chemistry is instrumental in elucidating the step-by-step pathways of chemical reactions involving 1-cyanocyclopropanecarboxamide. These studies can identify intermediates, transition states, and the energy barriers associated with a reaction, providing a detailed mechanistic understanding.

A transition state (TS) is the highest energy point along a reaction coordinate, representing the energy barrier that must be overcome for a reaction to occur. researchgate.net Locating the precise geometry and energy of a transition state is a key goal of computational reaction mechanism studies. nih.govacs.org For reactions involving 1-cyanocyclopropanecarboxamide, such as its synthesis or subsequent transformations, computational methods can model the breaking and forming of bonds.

For example, in a potential hydrolysis reaction of the nitrile group, calculations would model the approach of a water molecule, the formation of a C-O bond, and the subsequent proton transfers. The transition state for this process would be a high-energy structure where bonds are partially broken and formed. nih.gov The identification of a single imaginary vibrational frequency in the calculated vibrational spectrum confirms that the located structure is indeed a true transition state. unimi.it

By calculating the energies of the reactants, intermediates, transition states, and products, an energy profile for a reaction can be constructed. This profile, often depicted as a reaction coordinate diagram, provides a quantitative measure of the reaction's feasibility. The height of the energy barrier (activation energy) determines the reaction rate.

For instance, the energy profile for the cyclization reaction to form the cyclopropane ring could be calculated to understand the kinetics of its formation. This would involve mapping the potential energy surface as the precursor molecule undergoes the necessary geometric changes to form the three-membered ring.

Table 3: Illustrative Energy Profile for a Hypothetical Reaction of 1-Cyanocyclopropanecarboxamide This table presents hypothetical data for illustrative purposes.

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +25.5 |

| Intermediate | +5.2 |

| Transition State 2 | +15.8 |

| Products | -10.3 |

Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For derivatives of 1-cyanocyclopropanecarboxamide, QSAR models can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. nsmsi.ir

The process involves:

Data Set: A series of 1-cyanocyclopropanecarboxamide derivatives with experimentally measured biological activities is required.

Descriptor Calculation: For each molecule in the series, a set of numerical values, known as molecular descriptors, are calculated. These can include physicochemical properties (e.g., logP, molecular weight), electronic descriptors (e.g., dipole moment), and topological indices.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the biological activity.

Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

A validated QSAR model can be used to screen a virtual library of 1-cyanocyclopropanecarboxamide derivatives and prioritize the most promising candidates for synthesis and testing.

Table 4: Illustrative QSAR Data for Hypothetical Derivatives of 1-Cyanocyclopropanecarboxamide This table presents hypothetical data for illustrative purposes.

| Compound | R-group | logP | Dipole Moment (D) | Predicted Activity (IC₅₀, µM) |

| 1 | -H | 1.2 | 3.8 | 15.2 |

| 2 | -CH₃ | 1.6 | 3.9 | 10.5 |

| 3 | -F | 1.3 | 4.2 | 8.1 |

| 4 | -Cl | 1.8 | 4.3 | 5.6 |

| 5 | -OH | 0.8 | 3.5 | 20.4 |

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. frontiersin.org This method is widely used in drug discovery to understand how a potential drug molecule might interact with its biological target. mdpi.com

For 1-cyanocyclopropanecarboxamide or its derivatives, molecular docking could be used to investigate their potential as enzyme inhibitors. The nitrile group, for instance, is known to interact with cysteine residues in the active sites of some enzymes. researchgate.netnih.gov The docking process involves placing the ligand into the binding site of the protein and calculating a "docking score," which estimates the binding affinity.

The results of a docking study provide insights into:

Binding Pose: The most likely three-dimensional orientation of the ligand within the protein's binding site.

Key Interactions: The specific amino acid residues that form hydrogen bonds, hydrophobic interactions, or other non-covalent interactions with the ligand.

Binding Affinity: A score that ranks different ligands based on their predicted binding strength.

This information is invaluable for structure-based drug design, allowing for the rational modification of the ligand to improve its binding affinity and selectivity for the target protein.

Table 5: Illustrative Molecular Docking Results for 1-Cyanocyclopropanecarboxamide with a Hypothetical Cysteine Protease This table presents hypothetical data for illustrative purposes.

| Parameter | Value/Residues |

| Docking Score (kcal/mol) | -6.8 |

| Hydrogen Bond Interactions | Cys25, Gly66, Asn158 |

| Hydrophobic Interactions | Val133, Val157 |

| Other Interactions | Covalent interaction with Cys25 (predicted) |

Analytical and Spectroscopic Characterization Techniques for 1 Cyanocyclopropanecarboxamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, offering precise insights into the carbon-hydrogen framework of 1-Cyanocyclopropanecarboxamide.

In ¹H NMR spectroscopy, the chemical environment of each proton in the molecule influences its resonance frequency, which is reported as a chemical shift (δ) in parts per million (ppm). libretexts.org The structure of 1-Cyanocyclopropanecarboxamide contains two distinct sets of protons: the amide (-CONH₂) protons and the cyclopropane (B1198618) ring protons (-CH₂-).

The protons of the amide group are expected to appear as a broad signal due to quadrupole broadening from the adjacent nitrogen atom and chemical exchange. Their chemical shift can vary but typically falls in the range of 5.0 to 8.5 ppm. orgchemboulder.com

The cyclopropane ring protons are diastereotopic, meaning they are in different chemical environments. They are adjacent to two electron-withdrawing groups (nitrile and carboxamide), which deshield them, causing their signals to shift downfield compared to a simple cyclopropane. oregonstate.edu The protons on the two CH₂ groups of the cyclopropane ring would be expected to appear as complex multiplets. The chemical shift for protons on a cyclopropane ring is typically around 0.5-1.5 ppm, but the presence of the cyano and amide substituents will shift these signals further downfield.

Table 1: Predicted ¹H NMR Chemical Shifts for 1-Cyanocyclopropanecarboxamide Predicted data based on general principles of NMR spectroscopy.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -CONH₂ | 5.0 - 8.5 | Broad singlet |

| -CH₂- (cyclopropane) | 1.5 - 2.5 | Multiplet |

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. libretexts.org The chemical shift range in ¹³C NMR is much wider than in ¹H NMR (0-220 ppm), which typically prevents signal overlap. libretexts.org For 1-Cyanocyclopropanecarboxamide, four distinct carbon signals are expected.

Carbonyl Carbon (-C=O): The amide carbonyl carbon is significantly deshielded and is expected to resonate far downfield, typically in the range of 170-185 ppm. libretexts.org

Nitrile Carbon (-C≡N): The carbon of the nitrile group typically appears in the sp-hybridized region, around 115-125 ppm. youtube.com

Quaternary Cyclopropane Carbon (C-CN): The carbon atom of the cyclopropane ring bonded to both the nitrile and carboxamide groups is a quaternary carbon. Its chemical shift will be influenced by both substituents.

Methylene (B1212753) Cyclopropane Carbons (-CH₂-): The two equivalent methylene carbons of the cyclopropane ring will be shifted downfield from typical alkane values due to ring strain and the influence of the adjacent electron-withdrawing groups, appearing in the sp³ region. youtube.com

Table 2: Predicted ¹³C NMR Chemical Shifts for 1-Cyanocyclopropanecarboxamide Predicted data based on general principles of NMR spectroscopy.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -C =O (Amide) | 170 - 185 |

| -C ≡N (Nitrile) | 115 - 125 |

| C -CN (Quaternary) | 25 - 40 |

| -C H₂- (Cyclopropane) | 15 - 30 |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and confirming the molecule's connectivity. emerypharma.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). sdsu.edu For 1-Cyanocyclopropanecarboxamide, COSY would show correlations between the non-equivalent protons within the cyclopropane ring's CH₂ groups, helping to confirm the ring structure.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. sdsu.edu It would show a correlation between the cyclopropane CH₂ proton signals and the corresponding CH₂ carbon signal, confirming their direct bond.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds). sdsu.edu HMBC is particularly useful for identifying quaternary carbons. emerypharma.com Key HMBC correlations for 1-Cyanocyclopropanecarboxamide would include:

Correlations from the cyclopropane protons to the quaternary cyclopropane carbon, the nitrile carbon, and the amide carbonyl carbon.

Correlations from the amide protons to the carbonyl carbon and the quaternary cyclopropane carbon. These correlations would definitively establish the connectivity between the cyclopropane ring and its substituents. youtube.comresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

The IR spectrum of 1-Cyanocyclopropanecarboxamide is expected to show characteristic absorption bands for the nitrile and primary amide groups.

N-H Stretching: The primary amide (-CONH₂) will show two distinct, medium-intensity bands in the region of 3400-3250 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. orgchemboulder.com

C-H Stretching: The C-H stretching of the cyclopropane ring will appear just above 3000 cm⁻¹.

C≡N Stretching: A sharp, strong absorption band characteristic of the nitrile group (C≡N) is expected in the 2260-2210 cm⁻¹ region. libretexts.orgspectroscopyonline.com The polarity of the C≡N bond leads to a strong signal. spectroscopyonline.com

C=O Stretching (Amide I band): A very strong and sharp absorption due to the carbonyl (C=O) stretch of the amide group will be prominent around 1680-1640 cm⁻¹. orgchemboulder.com

N-H Bending (Amide II band): A medium-intensity band corresponding to the N-H bend of the primary amide will appear around 1650-1580 cm⁻¹. orgchemboulder.com

Table 3: Characteristic IR Absorption Frequencies for 1-Cyanocyclopropanecarboxamide

| Functional Group | Bond Vibration | Characteristic Frequency (cm⁻¹) | Intensity |

| Primary Amide | N-H stretch | 3400 - 3250 | Medium (two bands) |

| Cyclopropane C-H | C-H stretch | ~3050 | Medium |

| Nitrile | C≡N stretch | 2260 - 2210 | Strong, sharp |

| Primary Amide | C=O stretch (Amide I) | 1680 - 1640 | Strong, sharp |

| Primary Amide | N-H bend (Amide II) | 1650 - 1580 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and its fragmentation pattern upon ionization. The molecular weight of 1-Cyanocyclopropanecarboxamide (C₅H₆N₂O) is 110.11 g/mol . In a typical mass spectrum, a molecular ion peak [M]⁺ would be expected at m/z = 110.

Analysis of the fragmentation pattern helps to confirm the structure. nih.gov Common fragmentation pathways for 1-Cyanocyclopropanecarboxamide could include the loss of small, stable neutral molecules or radicals.

Table 4: Predicted Mass Spectrometry Fragmentation for 1-Cyanocyclopropanecarboxamide

| Ion | m/z Value | Possible Identity |

| [M]⁺ | 110 | Molecular Ion |

| [M - NH₂]⁺ | 94 | Loss of the amino radical |

| [M - CN]⁺ | 84 | Loss of the cyanide radical |

| [M - CONH₂]⁺ | 66 | Loss of the carboxamide radical |

| [C₄H₄N]⁺ | 66 | Possible fragment corresponding to cyanocyclopropane cation |

Chromatography Techniques for Purity Assessment and Separation

Chromatographic methods are essential for separating 1-Cyanocyclopropanecarboxamide from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for determining the purity of non-volatile, polar organic compounds. nih.govresearchgate.net A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a water/acetonitrile (B52724) or water/methanol gradient, would be suitable for analyzing 1-Cyanocyclopropanecarboxamide. nih.gov Purity is assessed by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. researchgate.net A diode-array detector (DAD) can be used to obtain the UV spectrum of the peak, further confirming its identity and assessing peak purity. researchgate.net

Gas Chromatography (GC): Direct analysis of 1-Cyanocyclopropanecarboxamide by GC may be challenging due to its polarity and relatively high boiling point, which can lead to poor peak shape and thermal degradation. chromforum.org However, GC analysis can be performed following a derivatization step, such as silylation, to convert the polar amide group into a more volatile and thermally stable derivative. chromforum.org GC coupled with a mass spectrometer (GC-MS) would allow for both separation and identification of the compound and any impurities. nih.govmdpi.comresearchgate.net The retention time identifies the compound, while the mass spectrum confirms its structure. youtube.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purity analysis of non-volatile and thermally sensitive compounds like 1-Cyanocyclopropanecarboxamide. The method's versatility allows for the analysis of the primary compound as well as the detection of impurities and related substances. mdpi.com

Research Findings: While specific HPLC methods for 1-Cyanocyclopropanecarboxamide are not extensively detailed in publicly available literature, methods for closely related compounds, such as cyanoacetamide and other cyanotoxins, provide a strong framework for its analysis. researchgate.netgoogle.com Reversed-phase HPLC is the most common approach, utilizing a non-polar stationary phase and a polar mobile phase. researchgate.net The separation mechanism is based on the differential partitioning of the analyte between the two phases.

For compounds containing cyano and amide functionalities, C18 columns are frequently employed. nih.govnih.gov The mobile phase typically consists of a mixture of water and an organic modifier like acetonitrile or methanol. researchgate.net Gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to achieve optimal separation of compounds with varying polarities. researchgate.net To improve peak shape and resolution, additives such as trifluoroacetic acid (TFA) or formic acid are commonly used to control the pH of the mobile phase. researchgate.net

Detection can be accomplished using a photodiode array (PDA) detector, which monitors absorbance across a range of UV wavelengths, or an Evaporative Light Scattering Detector (ELSD), particularly useful for compounds lacking a strong UV chromophore. researchgate.netgoogle.com A method for cyanoacetamide, for example, successfully used a Polar-Silica column with an acetonitrile and methyl chloride mobile phase and an ELSD detector. google.com

Table 1: Representative HPLC Conditions for Analysis of Related Cyano-Compounds

| Parameter | Condition 1: Cyanotoxins researchgate.net | Condition 2: Cyanoacetamide google.com | Condition 3: Cyanamide nih.gov |

|---|---|---|---|

| Chromatographic Column | Reversed-phase (e.g., C18) | Polar-Silica | µBondapak C18 |

| Mobile Phase | Acetonitrile/Water with TFA | Acetonitrile/Methyl Chloride | Acetonitrile/Water |

| Elution Mode | Gradient | Isocratic | Isocratic |

| Detector | Photodiode Array (PDA) | Evaporative Light Scattering (ELSD) | Fluorimetric (after derivatization) |

| Flow Rate | Not Specified | 1.0 mL/min | Not Specified |

| Temperature | Not Specified | 60 °C (detector) | Not Specified |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds. libretexts.org For 1-Cyanocyclopropanecarboxamide, GC analysis, particularly when coupled with a mass spectrometer (GC-MS), can provide information on purity and structural confirmation.

Research Findings: Direct GC analysis of 1-Cyanocyclopropanecarboxamide may be challenging due to its polarity and potential for thermal decomposition, as some cyclopropane derivatives can decompose in the GC inlet. researchgate.net However, methods developed for other cyclopropane derivatives and cyano compounds demonstrate the feasibility of this technique. researchgate.netnist.gov

Typically, a GC analysis would involve a high-temperature capillary column with a stationary phase of appropriate polarity. chemcoplus.co.jp The analysis often starts at a lower temperature to resolve volatile impurities and then the temperature is gradually increased (temperature programming) to elute less volatile components. libretexts.org The carrier gas is usually an inert gas such as helium or hydrogen. chemcoplus.co.jp

GC-MS is particularly valuable for structural elucidation. nist.gov In the mass spectrometer, the eluted compound is ionized, and the resulting fragmentation pattern serves as a molecular fingerprint. researchgate.net This pattern can be compared to spectral libraries or analyzed to confirm the presence of the cyclopropyl (B3062369), cyano, and carboxamide moieties. For instance, studies on cyclopropane compounds have utilized GC-MS to elucidate their structures effectively. nist.govnih.gov Stable isotope dilution GC-MS has been used for the direct quantitative determination of the related compound cyanamide, demonstrating high sensitivity and simplicity. nih.gov

Table 2: General GC and GC-MS Parameters for Cyclopropane and Cyano Compound Analysis

| Parameter | General Conditions |

|---|---|

| Column | Capillary column (e.g., nonpolar SH-Rxi-5Sil MS or similar) researchgate.net |

| Carrier Gas | Helium or Hydrogen chemcoplus.co.jp |

| Injection | Split/Splitless or On-Column chemcoplus.co.jp |

| Temperature Program | Initial low temperature, followed by a ramp to a higher final temperature libretexts.org |